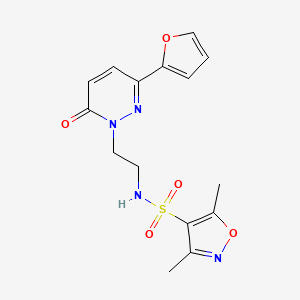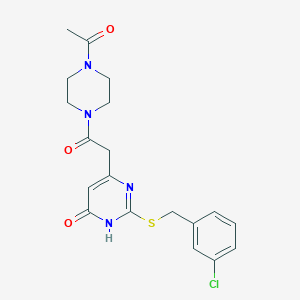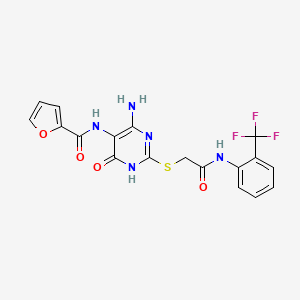![molecular formula C24H23N3O4S B2770745 2-(2-nitrobenzamido)-N-phenethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 617696-05-6](/img/structure/B2770745.png)
2-(2-nitrobenzamido)-N-phenethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Nitrobenzamido)-N-phenethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a fascinating chemical compound that finds relevance in various scientific research fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-nitrobenzamido)-N-phenethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multi-step organic synthesis. The general steps include:
Formation of the 2-nitrobenzamido precursor: This step involves nitration of aniline derivatives to produce 2-nitrobenzamides.
Thienoamide ring construction: Using methods like the Pinner reaction, the thiophene ring can be synthesized.
Final coupling: The critical step involves coupling the 2-nitrobenzamido group with the N-phenethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide under suitable conditions, often involving catalysts or activation reagents.
Industrial Production Methods
In an industrial setting, the synthesis is scaled up using continuous flow reactors to ensure high yield and purity. Reaction conditions are optimized for temperature, pressure, and solvent selection to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(2-nitrobenzamido)-N-phenethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide can undergo various chemical reactions, such as:
Oxidation: The nitro group can be reduced to an amine, and other oxidation states can be achieved with suitable reagents.
Reduction: Suitable reducing agents can convert the nitro group to an amine.
Substitution: Aromatic substitution reactions can modify the benzene ring, enhancing the compound's properties.
Common Reagents and Conditions
Oxidation agents: Potassium permanganate, chromium trioxide.
Reduction agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution conditions: Various electrophiles and nucleophiles under controlled pH and temperature.
Major Products
Products from these reactions depend on the conditions used. For instance, reduction leads to amines, while substitutions can introduce a variety of functional groups on the benzene ring.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic systems for organic transformations.
Material Science: Precursor for the synthesis of novel polymers and materials with unique electronic properties.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in disease pathways.
Protein Binding: Studied for its binding affinity to various proteins, offering insights into drug design.
Medicine
Pharmacology: Explored for potential therapeutic effects in treating inflammatory diseases or cancer.
Drug Delivery: Investigated as a component in drug delivery systems due to its stability and reactivity.
Industry
Chemical Sensors: Utilized in developing sensors for detecting environmental pollutants.
Manufacturing: Part of the process in producing specialty chemicals with high precision.
Mechanism of Action
The compound exerts its effects through several mechanisms, including:
Molecular Targets: Interacts with specific proteins or enzymes, altering their activity.
Pathways Involved: Modulates biochemical pathways such as oxidative stress response or signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2-Nitrobenzamido)benzothiophene: Shares the benzothiophene core but lacks the phenethyl substitution, altering its reactivity.
N-Phenethylbenzo[b]thiophene-3-carboxamide: Lacks the nitrobenzamido group, which impacts its overall chemical behavior.
Uniqueness
Complex Structure: The combination of functional groups provides a distinctive reactivity profile.
Versatile Applications: Its unique structure allows for diverse applications across multiple fields, from chemistry to medicine.
Properties
IUPAC Name |
2-[(2-nitrobenzoyl)amino]-N-(2-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S/c28-22(17-10-4-6-12-19(17)27(30)31)26-24-21(18-11-5-7-13-20(18)32-24)23(29)25-15-14-16-8-2-1-3-9-16/h1-4,6,8-10,12H,5,7,11,13-15H2,(H,25,29)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZZVEKJIHHREW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3[N+](=O)[O-])C(=O)NCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl N-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]carbamate](/img/structure/B2770662.png)
![2-{[1-(3,4-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid](/img/structure/B2770663.png)
![Ethyl 3-(4-chlorophenyl)-5-(3-fluorobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2770667.png)

![2-[(Ethylamino)methyl]thieno[3,2-D]pyrimidin-4(3H)-one](/img/structure/B2770671.png)
![1-{[1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2770672.png)
![Methyl 3-[bis(methylsulfonyl)amino]thiophene-2-carboxylate](/img/structure/B2770673.png)

![4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2770678.png)





